Fmoc-D-4-aminomethylphenylalanine(boc)

Description

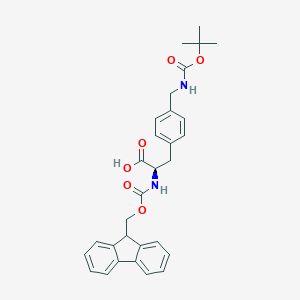

Fmoc-D-4-aminomethylphenylalanine(Boc) (CAS: 214750-77-3; molecular formula: C₂₉H₃₀N₂O₆; molecular weight: 502.56 g/mol) is a non-natural amino acid derivative widely used in peptide synthesis and materials science. It features two orthogonal protecting groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) for temporary α-amine protection, removable under basic conditions.

- Boc (tert-butyloxycarbonyl) for side-chain amine protection, cleaved under acidic conditions.

The compound contains a phenylalanine backbone with a 4-aminomethyl group on the aromatic ring, which is Boc-protected. This design enables selective deprotection during solid-phase peptide synthesis (SPPS) and facilitates incorporation into peptides requiring functionalization at specific positions. Its D-configuration distinguishes it from the more common L-isomers, offering resistance to proteolytic degradation and unique conformational properties in peptide design.

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDPKLGXGMDAY-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Fmoc-D-4-aminomethylphenylalanine(boc) is a non-canonical amino acid that has garnered attention in peptide synthesis and biological research due to its unique structural properties and potential therapeutic applications. This compound is particularly significant in the design of peptide analogs that exhibit enhanced biological activity, including receptor binding and enzyme inhibition.

Chemical Structure and Properties

Fmoc-D-4-aminomethylphenylalanine(boc) features a fluorene-9-methoxycarbonyl (Fmoc) protecting group, a Boc (tert-butyloxycarbonyl) protecting group on the amino group, and an aminomethyl side chain at the para position of a phenyl ring. This combination allows for selective modifications and facilitates solid-phase peptide synthesis (SPPS).

Receptor Binding

Studies have shown that Fmoc-D-4-aminomethylphenylalanine(boc) can be incorporated into peptide sequences to enhance binding affinity to specific receptors. For instance, analogs containing this amino acid have been evaluated for their potency at somatostatin receptors, which are critical in regulating endocrine functions and have implications in cancer therapy.

- Case Study : In a comparative study, analogs incorporating Fmoc-D-4-aminomethylphenylalanine(boc) demonstrated improved selectivity for hsst2 receptors compared to traditional somatostatin analogs, with binding affinities significantly higher than those of unmodified peptides .

Enzyme Inhibition

The compound also shows promise as an inhibitor of various proteolytic enzymes. Its structural features allow it to mimic natural substrates effectively, thereby blocking enzymatic activity.

- Research Findings : In vitro assays have demonstrated that peptides containing Fmoc-D-4-aminomethylphenylalanine(boc) inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation. The inhibition constants (Ki) for these peptides were found to be in the nanomolar range, indicating potent inhibitory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the phenyl ring and the positioning of the aminomethyl group are crucial for enhancing biological activity.

| Modification | Ki (nM) | Biological Activity |

|---|---|---|

| Fmoc-D-4-aminomethylphenylalanine(boc) | 50 | MMP Inhibition |

| D-Phe analog | 200 | Reduced MMP Inhibition |

| Unmodified phenylalanine | 500 | Minimal MMP Inhibition |

Pharmacokinetics

Research indicates that peptides containing Fmoc-D-4-aminomethylphenylalanine(boc) exhibit favorable pharmacokinetic profiles. They demonstrate increased metabolic stability and prolonged circulation times in vivo, which are essential for therapeutic efficacy.

Animal Studies

In animal models, peptides with this amino acid showed enhanced biodistribution to target tissues, particularly in tumor xenografts expressing somatostatin receptors. The increased retention time in these tissues suggests potential utility in targeted cancer therapies .

Scientific Research Applications

Peptide Synthesis

Overview : Fmoc-D-4-aminomethylphenylalanine(boc) is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with high purity and yield.

Case Study : Research has demonstrated that peptides synthesized using Fmoc strategies exhibit enhanced stability and bioactivity. For instance, the incorporation of this compound into peptide sequences has been shown to improve the binding affinity of peptides to their respective targets, which is critical in drug design .

Drug Development

Overview : The compound plays a pivotal role in the development of peptide-based therapeutics. Its structure facilitates the design of drugs that target specific receptors, potentially leading to more effective treatments with reduced side effects.

Case Study : A study focused on peptidomimetic inhibitors of the VEGF-A165/NRP-1 complex utilized Fmoc-D-4-aminomethylphenylalanine(boc) as part of the synthesis process. The resulting compounds demonstrated significant inhibitory activity against this complex, showcasing the compound's utility in developing novel cancer therapies .

Bioconjugation

Overview : Fmoc-D-4-aminomethylphenylalanine(boc) can be employed to conjugate peptides with other biomolecules, enhancing the functionality of therapeutic agents.

Application Example : In targeted drug delivery systems, this compound has been used to link peptides to antibodies or other targeting moieties, improving the specificity and efficacy of treatments. This application is particularly relevant in cancer therapy, where targeted delivery can minimize off-target effects .

Research in Neuroscience

Overview : The compound contributes significantly to studies involving neuropeptides, aiding researchers in understanding neurological pathways and developing treatments for neurodegenerative diseases.

Case Study : Investigations into neuropeptide interactions have utilized Fmoc-D-4-aminomethylphenylalanine(boc) to synthesize analogs that mimic natural neuropeptides. These analogs have been instrumental in elucidating mechanisms underlying neurological disorders and exploring potential therapeutic interventions .

Custom Peptide Libraries

Overview : The compound is essential for generating diverse peptide libraries, which are crucial for screening potential drug candidates.

Application Example : Researchers have successfully employed Fmoc-D-4-aminomethylphenylalanine(boc) in combinatorial chemistry approaches to create libraries of peptides with varied sequences and structures. These libraries facilitate high-throughput screening for new therapeutic targets and lead compounds .

Summary Table of Applications

Comparison with Similar Compounds

Stereoisomers: L- vs. D-Configuration

Substituent Variations

Protection Strategy Efficiency

| Compound | Protection Groups | Coupling Efficiency to Resin |

|---|---|---|

| Boc-Lys(Cbz)-OH | Boc, Cbz | 87–90% (M resin) |

| Fmoc-D-4-aminomethylphenylalanine(Boc) | Fmoc, Boc | 44–56% (Wang resin) |

- Boc-protected amino acids exhibit higher coupling efficiency (~87–90%) to M resin due to stable aluminum ester intermediates.

- Fmoc derivatives show lower efficiency (~44–56%) on Wang resin, attributed to steric hindrance from the bulkier Fmoc group.

Functional and Application-Based Comparisons

Gelation Properties

- The Boc group enhances solubility in organic solvents, while the Fmoc moiety promotes self-assembly into fibrous networks.

Preparation Methods

Resin Selection and Initial Functionalization

The synthesis typically begins with the selection of a polymeric resin, such as Wang or Rink amide resin, which provides a stable backbone for stepwise amino acid coupling. The resin is functionalized with a linker group (e.g., hydroxymethylphenoxy) to anchor the first amino acid. Pre-treatment with dichloromethane (DCM) and dimethylformamide (DMF) ensures solvent compatibility and activation of reactive sites.

Fmoc Deprotection and Coupling Cycles

The Fmoc group is removed using 20% piperidine in DMF, a standard deprotection agent that cleaves the base-labile Fmoc moiety without disturbing acid-sensitive Boc groups. Subsequent coupling of Fmoc-D-4-aminomethylphenylalanine(Boc) employs carbodiimide-based reagents, such as N,N′-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in the presence of 1-hydroxybenzotriazole (HOBt) to suppress racemization. Optimal reaction conditions involve:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 25°C | |

| Reaction Time | 2–4 hours per coupling step | |

| Solvent System | DMF/DCM (3:1 v/v) | |

| Coupling Reagent | DIC/HOBt |

This iterative process ensures sequential addition of amino acids while preserving stereochemical integrity.

Solution-Phase Synthesis of the Protected Amino Acid

Cyanophenylalanine Intermediate

A precursor-based approach involves synthesizing Fmoc-D-Phe(4-CN)-OH (CAS 205526-34-7), where the cyano group at the para position serves as a handle for subsequent modifications. The cyano group is reduced to an aminomethyl moiety using catalytic hydrogenation (H₂/Pd-C) or Staudinger reactions, yielding D-4-aminomethylphenylalanine .

Boc Protection of the Aminomethyl Group

The free amine generated from the reduction step is protected with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous-organic biphasic system (e.g., THF/water with NaHCO₃). This step ensures selective protection of the aminomethyl side chain while leaving the α-amino group under Fmoc protection:

Reaction monitoring via thin-layer chromatography (TLC) or HPLC confirms complete conversion, typically achieving >95% yield.

Post-Synthetic Modifications and Purification

Cleavage from Resin

For SPPS-derived peptides, final cleavage uses trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane) to remove acid-labile Boc groups and release the peptide-resin bond. Global deprotection is avoided to retain the Boc group on the aminomethyl side chain.

Chromatographic Purification

Crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Key parameters include:

Lyophilization yields the final compound as a white powder, with molecular weight verified by mass spectrometry (expected m/z: 516.6 [M+H]⁺).

Analytical Characterization and Quality Control

Spectroscopic Validation

Chiral Purity Assessment

Enantiomeric excess (>99%) is confirmed using chiral HPLC with a crown ether-based column, ensuring no racemization during synthesis.

Industrial-Scale Manufacturing Protocols

Patent-Based Methodologies

Recent patents describe large-scale production using continuous-flow reactors to enhance coupling efficiency and reduce solvent waste. For example, WO2020178394A1 outlines a process where Fmoc-D-4-aminomethylphenylalanine(Boc) is synthesized in a telescoped sequence, integrating SPPS with inline purification.

Research Applications and Case Studies

Q & A

Q. How can researchers confirm the identity and purity of Fmoc-D-4-aminomethylphenylalanine(Boc) in a laboratory setting?

To verify identity and purity, use a combination of analytical techniques:

- HPLC : Assess purity (>95% by reverse-phase HPLC, as per product specifications in ).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 502.56 g/mol for D-enantiomer ).

- NMR Spectroscopy : Validate structural integrity via characteristic peaks (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, Boc tert-butyl group at ~1.4 ppm) .

- Chiral Analysis : Use chiral HPLC to confirm D-configuration, critical for peptide stereochemistry .

Q. What are the standard protocols for incorporating Fmoc-D-4-aminomethylphenylalanine(Boc) into solid-phase peptide synthesis (SPPS)?

- Deprotection : Remove Fmoc groups with 20% piperidine in DMF (2 × 5 min) .

- Coupling : Use activation reagents like HBTU/HOBt or DIC/Oxyma in DMF (2–4 eq. amino acid, 1–2 hr reaction time) .

- Boc Stability : The Boc group on the aminomethyl side chain remains intact under standard Fmoc-SPPS conditions (prevents premature deprotection) .

Q. What handling and storage conditions are recommended to maintain the compound’s stability?

- Storage : Keep at –20°C in a desiccator to prevent hydrolysis of the Boc group .

- Handling : Use anhydrous solvents (DMF, DCM) and inert atmospheres (N₂/Ar) during synthesis to avoid side reactions .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using Fmoc-D-4-aminomethylphenylalanine(Boc) in challenging peptide sequences?

- Solvent Optimization : Replace DMF with NMP for hydrophobic sequences to improve solubility .

- Double Coupling : Perform two consecutive couplings with fresh reagents to overcome steric hindrance .

- Microwave-Assisted Synthesis : Reduce reaction time (10–30 min at 50°C) while maintaining yield .

- Side-Chain Protection : Ensure Boc stability by avoiding acidic conditions (e.g., TFA) until final deprotection .

Q. What advanced analytical techniques resolve structural ambiguities in post-synthesis characterization?

Q. How should researchers address contradictions in Boc deprotection efficiency reported across studies?

- Condition Screening : Test graded TFA concentrations (0.5–95% in DCM) and monitor by LC-MS to identify optimal cleavage .

- Additive Use : Include scavengers (e.g., triisopropylsilane) to minimize side reactions during Boc removal .

- Kinetic Analysis : Compare deprotection rates at 0°C vs. room temperature to balance efficiency and side-chain integrity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.